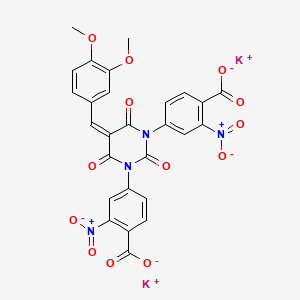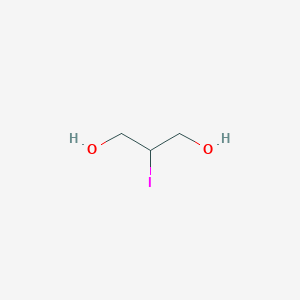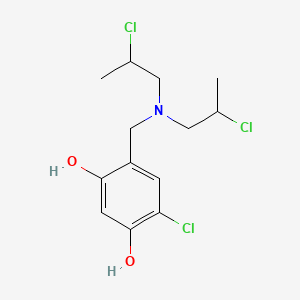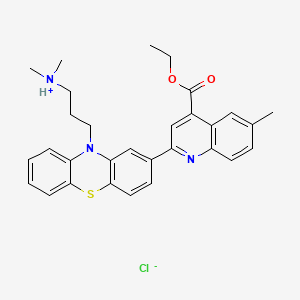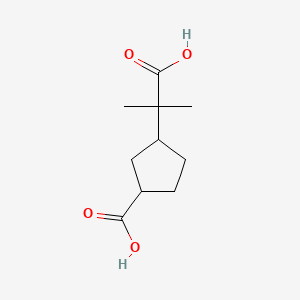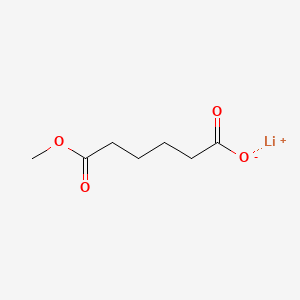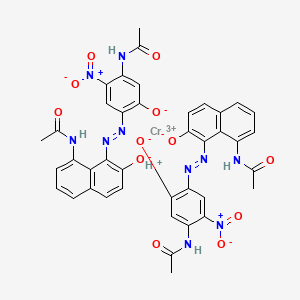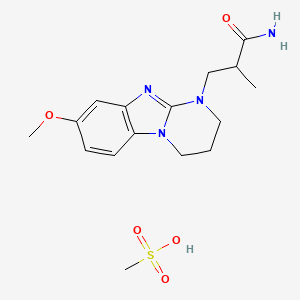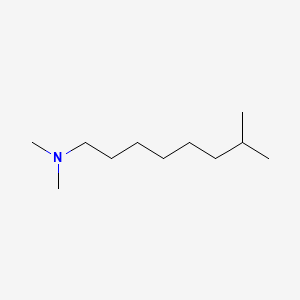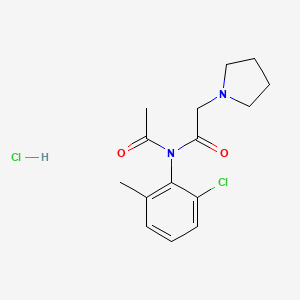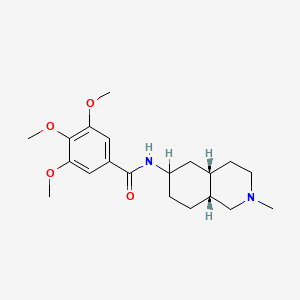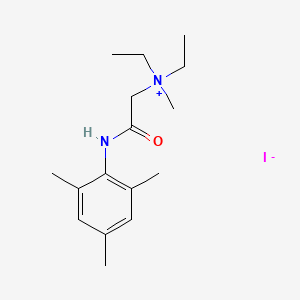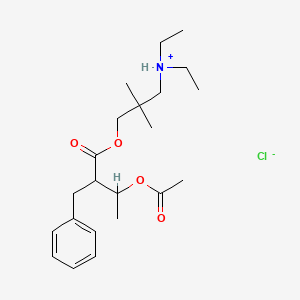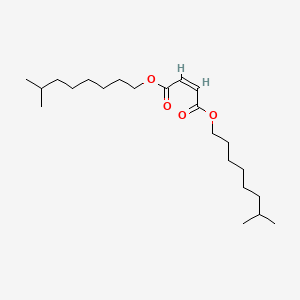
Diisononyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisononyl maleate is an organic compound with the molecular formula C22H40O4. It is an ester formed from maleic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of polyvinyl chloride (PVC) and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisononyl maleate is synthesized through the esterification of maleic acid with isononyl alcohol. The reaction typically involves heating maleic acid with isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diisononyl maleate can undergo various chemical reactions, including:
Hydrogenation: The double bonds in the maleate moiety can be hydrogenated to form diisononyl succinate.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and isononyl alcohol.
Addition Reactions: The double bonds in the maleate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used to add across the double bonds.
Major Products
Hydrogenation: Diisononyl succinate.
Hydrolysis: Maleic acid and isononyl alcohol.
Addition Reactions: Dibromo derivatives or other addition products depending on the reagent used.
Applications De Recherche Scientifique
Diisononyl maleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer exposure.
Medicine: Research into its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible plastics, coatings, adhesives, and sealants.
Mécanisme D'action
The primary function of diisononyl maleate as a plasticizer is to intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. The ester groups in this compound interact with the polymer matrix, allowing the material to become more pliable and easier to process. This interaction is primarily physical rather than chemical, as the plasticizer does not form covalent bonds with the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in PVC production.
Diisononyl 1,2-cyclohexanedicarboxylate: A non-phthalate plasticizer used as an alternative to phthalates in sensitive applications such as medical devices and food packaging.
Uniqueness
Diisononyl maleate is unique in its specific ester structure, which provides distinct physical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of polymers while maintaining a relatively low toxicity profile makes it a valuable compound in various industrial applications.
Propriétés
Numéro CAS |
53817-54-2 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
bis(7-methyloctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15- |
Clé InChI |
CBWMVXMQKDYZDQ-NXVVXOECSA-N |
SMILES isomérique |
CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


